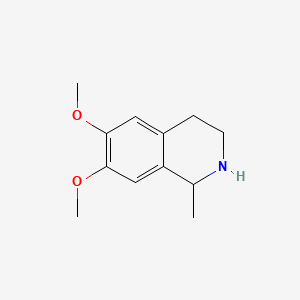

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

This compound is a natural product found in Carnegiea gigantea, Cephalocereus tetetzo, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63283-42-1 (hydrochloride) | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20959384 | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-74-7, 38520-68-2 | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Significance of Salsolidine

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as Salsolidine, is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid found in various plant species, notably cacti.[1] Its rigid scaffold, derived from the condensation of dopamine and acetaldehyde, has positioned it as a molecule of significant interest in medicinal chemistry and pharmacology. The THIQ nucleus is a privileged scaffold, forming the core of numerous biologically active compounds, from natural products to synthetic pharmaceuticals.[2] This guide provides a comprehensive overview of the fundamental properties of Salsolidine, offering a technical resource for researchers engaged in its study and application. We will delve into its chemical and physical characteristics, established synthetic routes, spectroscopic signature, and its primary pharmacological activity as a selective inhibitor of Monoamine Oxidase A (MAO-A).

Core Chemical and Physical Properties

A thorough understanding of a compound's basic properties is foundational to its application in research and development. Salsolidine is a crystalline solid, and its properties are summarized below. It is important to distinguish between the free base and its commonly used hydrochloride salt, as their physical properties, such as melting point and solubility, differ significantly.

Chemical Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| Common Name | Salsolidine, (±)-Salsolidine | |

| Synonyms | Norcarnegine, O-Methylsalsoline | [1] |

| CAS Number | 5784-74-7 (for racemic mixture) | [1][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Crystalline solid, light yellow to brown | |

| Melting Point | 117-119 °C | [4] |

| Boiling Point | 140 °C @ 1 Torr; 130 °C | [4][5] |

| Solubility | Free Base: Slightly soluble in chloroform and ethanol. Soluble in DMSO (100 mg/mL). HCl Salt: Soluble 25 mg/mL in 1N NaOH in methanol. | [4][5][6] |

| pKa | 9.08 ± 0.40 (Predicted) |

Synthesis and Purification

The synthesis of the Salsolidine scaffold is a classic undertaking in heterocyclic chemistry, primarily achieved through two canonical methods: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These methods provide access to the core tetrahydroisoquinoline ring system, which can then be further modified.

Synthetic Pathways Overview

The general approach involves the cyclization of a phenethylamine precursor. The choice of reaction depends on the desired substitution pattern and available starting materials.

-

Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). This initially forms a 3,4-dihydroisoquinoline, which is then reduced (e.g., using sodium borohydride) to the desired tetrahydroisoquinoline. This method is robust for electron-rich aromatic rings.

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde (in the case of Salsolidine, acetaldehyde or a synthetic equivalent) under acidic conditions. This directly forms the tetrahydroisoquinoline ring in a single cyclization step. It is considered a special case of the Mannich reaction and is notable for its biosynthetic relevance.

Experimental Protocol: Bischler-Napieralski / Reduction Approach

This protocol is a representative example for the synthesis of the racemic Salsolidine core.

Step 1: Amide Formation (N-Acetylation of Homoveratrylamine)

-

To a solution of 3,4-dimethoxyphenethylamine (homoveratrylamine) (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylhomoveratrylamine, which can often be used in the next step without further purification.

Step 2: Cyclization (Bischler-Napieralski Reaction)

-

Dissolve the crude N-acetylhomoveratrylamine (1 equivalent) in anhydrous toluene or acetonitrile.

-

Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.

-

Heat the mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 9.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Step 3: Reduction to Salsolidine

-

Dissolve the crude dihydroisoquinoline intermediate (1 equivalent) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Carefully add acetone to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude Salsolidine.

Purification

Purification of Salsolidine is typically achieved through standard laboratory techniques.

-

Column Chromatography: Crude Salsolidine can be purified on a silica gel column using a mobile phase gradient of dichloromethane and methanol. The addition of a small amount of triethylamine (~0.5-1%) to the mobile phase is often necessary to prevent tailing of the basic amine product on the acidic silica.

-

Recrystallization: The purified free base can be recrystallized from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Distillation: For the free base, which is an oil at higher temperatures, Kugelrohr distillation under high vacuum can be an effective purification method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide the primary means of structural confirmation. The following are predicted assignments for the key signals.

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Two singlets are expected for the aromatic protons at C-5 and C-8, typically in the range of δ 6.5-6.7 ppm.

-

Methine Proton (C-1): A quartet for the proton at the chiral center (C-1) is expected around δ 4.0-4.2 ppm, coupled to the C-1 methyl group protons.

-

Methoxy Protons: Two sharp singlets for the two methoxy groups (-OCH₃) at C-6 and C-7 will appear around δ 3.8-3.9 ppm.

-

Methylene Protons (C-3, C-4): Complex multiplets for the four protons of the tetrahydroisoquinoline ring will be observed between δ 2.6-3.3 ppm.

-

Methyl Protons (C-1): A doublet for the methyl group at C-1 will be seen around δ 1.4-1.5 ppm, coupled to the C-1 proton.

-

Amine Proton (N-H): A broad singlet, typically around δ 1.8-2.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Signals for the substituted aromatic carbons (C-6, C-7) are expected around δ 147-148 ppm. The non-substituted aromatic carbons (C-5, C-8) would appear around δ 110-112 ppm, and the quaternary aromatic carbons (C-4a, C-8a) around δ 126-130 ppm.

-

Methine Carbon (C-1): The chiral carbon at C-1 is expected in the range of δ 50-55 ppm.

-

Methoxy Carbons: The two methoxy carbons should appear as sharp signals around δ 55-56 ppm.

-

Methylene Carbons: The C-3 and C-4 carbons are expected at approximately δ 40-42 ppm and δ 28-30 ppm, respectively.

-

Methyl Carbon (C-1): The methyl carbon at C-1 should appear upfield, around δ 22-24 ppm.

-

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of Salsolidine is expected to show a prominent molecular ion peak (M⁺) at m/z = 207. The key fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom (a retro-Diels-Alder type fragmentation is not possible here, but benzylic cleavage is highly favored), leading to a stable iminium ion.

The base peak in the mass spectrum is typically the fragment at m/z = 192 , corresponding to the loss of the C-1 methyl group. This fragment represents the stable 6,7-dimethoxy-3,4-dihydroisoquinolinium cation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A moderate, somewhat broad absorption around 3300-3350 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the aliphatic C-H bonds.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch (Aromatic): Peaks in the 1500-1610 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretch (Aryl Ether): Strong, characteristic absorptions around 1200-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) for the Ar-O-CH₃ ether linkages.

Pharmacology and Mechanism of Action

The primary and most well-characterized pharmacological activity of Salsolidine is its role as an inhibitor of Monoamine Oxidase A (MAO-A).

MAO-A Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Salsolidine acts as a competitive and stereoselective inhibitor of MAO-A .[6][7]

-

Stereoselectivity: The inhibitory activity is highly dependent on the stereochemistry at the C-1 position. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.

-

Selectivity: Salsolidine shows marked selectivity for the MAO-A isoform over MAO-B. This selectivity is crucial, as MAO-A and MAO-B have different substrate preferences and physiological roles. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a strategy used in the treatment of Parkinson's disease.

Other Biological Activities

While MAO-A inhibition is its principal action, Salsolidine has been reported to have other, weaker biological activities.

-

Opioid Receptor Binding: It weakly inhibits binding at the δ-opioid receptor, with a Kᵢ value greater than 100 µM.[6][7]

-

Cholinesterase Inhibition: Some studies suggest that Salsolidine has the potential to inhibit acetylcholinesterase and butyrylcholinesterase, though this activity is less characterized than its MAO-A inhibition.[6][7]

Representative Protocol: In Vitro MAO-A Inhibition Assay

This protocol describes a general method for determining the inhibitory potential of a compound like Salsolidine against human MAO-A using a fluorometric assay.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-A substrate (e.g., Kynuramine or a proprietary fluorogenic substrate)

-

Developer/Probe solution (e.g., Horseradish Peroxidase and a probe like Amplex Red that reacts with H₂O₂, a product of the MAO reaction)

-

Test compound (Salsolidine) dissolved in DMSO

-

Positive control inhibitor (e.g., Clorgyline)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Salsolidine in MAO-A Assay Buffer from a concentrated DMSO stock. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Assay Setup: To the wells of the 96-well plate, add:

-

10 µL of the diluted Salsolidine or control inhibitor.

-

Add buffer for "Enzyme Control" wells and the positive control (Clorgyline) to their respective wells.

-

-

Enzyme Addition: Prepare a working solution of the MAO-A enzyme in assay buffer. Add 50 µL of this enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature (or 37 °C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate/developer solution containing the MAO-A substrate and the developer/probe. Add 40 µL of this solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) kinetically over a period of 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the activity in the presence of the inhibitor to the enzyme control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and its Kₘ for the enzyme are known.

-

Safety and Handling

Based on aggregated GHS information, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (Salsolidine) is a foundational molecule in the study of isoquinoline alkaloids. Its well-defined chemical properties, accessible synthetic routes, and specific pharmacological profile as a potent, stereoselective MAO-A inhibitor make it a valuable tool for neuroscience research and a starting point for the design of novel therapeutics. This guide has consolidated the core technical information required by researchers to effectively synthesize, characterize, and utilize Salsolidine in their work.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 6,7-二甲氧基-1,2,3,4-四氢异喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Natural Sources of Salsolidine: Occurrence, Biosynthesis, and Analysis

Abstract

Salsolidine is a pharmacologically active tetrahydroisoquinoline alkaloid that has garnered interest for its potential as a monoamine oxidase A (MAO-A) inhibitor.[1][2][] As the O-methylated derivative of the more widely studied salsolinol, understanding its natural origins is critical for researchers in pharmacology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the natural sources of salsolidine, delineates its biosynthetic pathway from primary metabolites, and presents detailed methodologies for its extraction, isolation, and analytical quantification. By synthesizing current scientific knowledge with practical, field-proven protocols, this document serves as an essential resource for professionals seeking to explore and harness the potential of this compelling natural compound.

Introduction to Salsolidine: A Pharmacologically Relevant Alkaloid

Salsolidine, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, belongs to the simple tetrahydroisoquinoline (THIQ) class of alkaloids.[1] These compounds are characterized by a core structure resulting from the condensation of a phenethylamine, such as dopamine, with an aldehyde or a-keto acid. Salsolidine is structurally and biosynthetically related to salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), from which it is derived via O-methylation.

The pharmacological significance of salsolidine lies primarily in its activity as a competitive and stereoselective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of neurotransmitters like serotonin and norepinephrine.[2][] The (R)-enantiomer of salsolidine exhibits significantly more potent inhibition of MAO-A (Ki = 6 μM) compared to the (S)-enantiomer.[2] This activity positions salsolidine and its derivatives as compounds of interest for neurological and psychiatric research.

Natural Occurrence of Salsolidine and Its Precursors

Salsolidine is found in a variety of plant species, often alongside other alkaloids. Its precursor, salsolinol, is more widespread and is notably formed during the fermentation and processing of certain foods.

Plant Sources

The primary plant sources of salsolidine belong to the Cactaceae and Amaranthaceae families.

-

Cactaceae Family: Various cactus species are known to produce salsolidine.[1] The saguaro cactus (Carnegiea gigantea), a keystone species of the Sonoran Desert, is one such example.[4] The presence of these alkaloids in cacti is part of a complex chemical defense system.

-

Amaranthaceae Family (formerly Chenopodiaceae): The genus Salsola, commonly known as saltwort, is a notable source.[5] Species such as Salsola richteri have been identified as producers of the related alkaloid (-)-salsoline, highlighting the genus's capacity for THIQ biosynthesis.[6]

-

Other Plant Species: Reports have also identified salsolidine in Phyllodium elegans, Alhagi maurorum, and Ototropis elegans.[7]

Formation in Food Products (as Salsolinol)

While salsolidine itself is less commonly reported in foods, its direct precursor, salsolinol, is well-documented in various fermented and processed products. Salsolinol is formed via the condensation of dopamine and acetaldehyde, both of which can be present in these items. It is plausible that salsolinol could be subsequently O-methylated to salsolidine, although this conversion is less studied in food matrices.

-

Cocoa and Chocolate: Products from Theobroma cacao are a significant dietary source of salsolinol, with concentrations reaching up to 25 µg/g.[8][9] The fermentation and roasting processes in chocolate production create the necessary precursors and conditions for its formation.[10]

-

Other Fermented Products: Salsolinol has also been detected in beer, wine, cheese, and soy sauce.[9][11] The presence of yeast and bacteria, which can produce acetaldehyde from ethanol, facilitates its synthesis in the presence of biogenic amines from the raw materials.

Data Summary: Salsolidine and Salsolinol in Natural Sources

| Compound | Source Category | Specific Source Example | Reported Concentration | Reference |

| Salsolidine | Plants (Cactaceae) | Various cactus species | Present, variable | [1] |

| Salsolidine | Plants (Amaranthaceae) | Salsola species | Present, variable | [5][6] |

| Salsolinol | Processed Food | Cocoa Powder / Chocolate | Up to 25 µg/g | [8][9] |

| Salsolinol | Processed Food | Banana | ~0.063 µg/g | [9] |

| Salsolinol | Beverages | Beer | 0.005 - 0.013 µg/g | [9] |

Biosynthesis of Salsolidine

The formation of salsolidine in plants is a specialized branch of benzylisoquinoline alkaloid (BIA) metabolism.[12] The pathway begins with the amino acid L-tyrosine and proceeds through the key neurotransmitter dopamine. The core reaction is a Pictet-Spengler condensation, followed by enzymatic modification.

Pillar of Expertise: The critical step in this pathway is the Pictet-Spengler reaction. While this reaction can occur non-enzymatically under physiological conditions, its efficiency and stereoselectivity in biological systems strongly suggest the involvement of a dedicated synthase, analogous to norcoclaurine synthase in other BIA pathways. The subsequent O-methylation is a common and vital diversification step in plant secondary metabolism, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[12] This enzymatic control ensures the specific production of salsolidine over other potential isomers.

The proposed biosynthetic pathway is as follows:

-

Dopamine Formation: L-Tyrosine is hydroxylated to L-DOPA, which is then decarboxylated to form dopamine.

-

Pictet-Spengler Condensation: Dopamine condenses with an aldehyde, typically acetaldehyde, to form the tetrahydroisoquinoline scaffold of salsolinol.

-

O-Methylation: Salsolinol undergoes two successive O-methylation steps, catalyzed by specific O-methyltransferases (OMTs) using SAM as the methyl donor, to yield salsolidine.

Methodologies for Isolation and Analysis

The successful study of salsolidine requires robust methods for its extraction from complex natural matrices and its precise quantification. The protocols described below are designed to be self-validating, incorporating steps for purification and confirmation.

Experimental Protocol: Extraction and Isolation from Plant Material

This protocol employs a classic acid-base extraction technique, which exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.

Pillar of Trustworthiness: This multi-step extraction ensures high purity. The initial acid wash removes basic impurities, while the subsequent basification and organic solvent extraction isolates the target alkaloids. Each step serves as an internal validation check, as the compound of interest must partition correctly according to its chemical properties (pKa).

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., Salsola stems) at 40°C and grind to a fine powder (40-mesh).

-

Maceration: Macerate 100 g of the powdered material in 1 L of 95% ethanol containing 1% acetic acid for 48 hours at room temperature with occasional agitation. The acidic condition ensures the alkaloids are protonated and soluble in the polar solvent.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at 50°C to obtain a crude aqueous residue.

-

Acid-Base Partitioning: a. Adjust the pH of the aqueous residue to 2.0 with 2M HCl. b. Perform a liquid-liquid extraction with ethyl acetate (3 x 500 mL) to remove neutral and acidic compounds. Discard the organic phase. c. Adjust the pH of the remaining aqueous phase to 9.0-10.0 with 25% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified solution with dichloromethane (DCM) (4 x 500 mL). e. Combine the DCM fractions, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkaloid fraction.

-

Chromatographic Purification: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute with a gradient of DCM:Methanol (e.g., from 100:0 to 90:10). c. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a Dragendorff's reagent spray for alkaloid visualization. d. Combine fractions containing the compound with the target Rf value and concentrate to yield purified salsolidine.

Experimental Protocol: Analytical Quantification by LC-MS

For accurate quantification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice due to its high sensitivity and selectivity.[13][14]

Pillar of Authoritative Grounding: This method is based on established principles of reversed-phase chromatography for separating moderately polar compounds and mass spectrometry for unambiguous identification and quantification based on mass-to-charge ratio.[15]

Methodology:

-

Standard and Sample Preparation: a. Prepare a stock solution of analytical grade salsolidine standard at 1 mg/mL in methanol. Create a calibration curve by serial dilution (e.g., 1-1000 ng/mL). b. Accurately weigh the purified extract from Protocol 4.1, dissolve in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

Target Ion (SIM): Monitor for the protonated molecule [M+H]⁺ of salsolidine (C₁₂H₁₇NO₂, MW = 207.27), m/z = 208.13.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Analysis: a. Identify the salsolidine peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard. b. Quantify the amount of salsolidine in the sample by integrating the peak area and interpolating the value against the standard calibration curve.

Conclusion and Future Perspectives

Salsolidine is a compelling tetrahydroisoquinoline alkaloid with defined natural sources, primarily within the Cactaceae and Amaranthaceae plant families. Its biosynthesis follows a classic pathway involving a Pictet-Spengler condensation of dopamine and acetaldehyde, followed by enzymatic O-methylation. The methodologies detailed in this guide provide a robust framework for the reliable extraction, isolation, and quantification of salsolidine, enabling further pharmacological and phytochemical investigation.

Future research should focus on several key areas:

-

Enzyme Discovery: Identifying and characterizing the specific O-methyltransferases responsible for converting salsolinol to salsolidine in plants could pave the way for metabolic engineering approaches.

-

Biosynthetic Engineering: Using synthetic biology platforms, such as engineered yeast or bacteria, to produce salsolidine could provide a sustainable and scalable alternative to extraction from slow-growing plants.[12][16]

-

Screening of New Sources: A broader screening of plant species, particularly those known to produce other THIQ or BIA alkaloids, may reveal novel and richer sources of salsolidine.

-

Food Chemistry: Investigating the potential for in-situ methylation of salsolinol to salsolidine in fermented foods like chocolate could reveal a previously overlooked dietary exposure route.

By advancing our understanding of this alkaloid, from its natural origins to its analysis, the scientific community can better explore its full therapeutic and chemical potential.

References

- 1. Salsolidine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Saguaro - Wikipedia [en.wikipedia.org]

- 5. The old world salsola as a source of valuable secondary metabolites endowed with diverse pharmacological activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Salsolidine | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 13. Determination of salsolinol and related catecholamines through on-line preconcentration and liquid chromatography/atmospheric pressure photoionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 14. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hovione.com [hovione.com]

- 16. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biosynthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline in Plants: From Pathway Elucidation to Pharmacological Relevance

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the biosynthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolidine), a simple tetrahydroisoquinoline (THIQ) alkaloid found in various plant species. We delve into the enzymatic steps that construct this molecule from primary metabolism, explore the regulatory networks governing its production, and present detailed, field-proven protocols for its study. By integrating pathway analysis with practical experimental workflows and highlighting its pharmacological significance as a scaffold for sigma-2 receptor ligands, this document serves as an essential resource for researchers aiming to understand, elucidate, and engineer isoquinoline alkaloid biosynthesis.

Part 1: Introduction to Tetrahydroisoquinoline Alkaloids and Salsolidine

Tetrahydroisoquinoline alkaloids (THIQs) are a large and diverse class of plant-derived specialized metabolites, with over 2,500 known structures.[1] Their molecular scaffolds are foundational to numerous pharmaceuticals, including the analgesic morphine, the antimicrobial berberine, and the muscle relaxant atracurium.[1] The core of these molecules is the tetrahydroisoquinoline ring system, which plants construct with remarkable stereochemical control.

This guide focuses on a "simple" THIQ, This compound , commonly known as salsolidine. It has been identified in plants such as Haloxylon salicornicum and the giant saguaro cactus (Carnegiea gigantea).[2] While structurally simpler than its more complex benzylisoquinoline relatives, the salsolidine scaffold is of significant interest to the drug development community. Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as high-affinity, selective ligands for the sigma-2 receptor, a protein overexpressed in various cancer cell lines, making them valuable probes for tumor imaging and potential anticancer therapeutics.[3][4] Furthermore, related structures have demonstrated analgesic and anti-inflammatory properties, highlighting the therapeutic potential of this chemical backbone.[5]

Part 2: The Core Biosynthetic Pathway of Salsolidine

The biosynthesis of THIQs is a classic example of how plants channel primary metabolites into complex chemical architectures. The pathway to salsolidine leverages universal building blocks and a key enzymatic reaction to form its characteristic structure.

Precursor Foundation: The Tyrosine-Dopamine Axis

Like most THIQs, the biosynthesis of salsolidine begins with the aromatic amino acid L-tyrosine.[6][7] Tyrosine serves a dual role, providing both the phenylethylamine backbone and, through further modification, the second component required for cyclization. The key intermediate derived from tyrosine is dopamine (4-(2-aminoethyl)benzene-1,2-diol), a well-known neurotransmitter that also plays a central role in plant specialized metabolism.

The Key Cyclization: An Enzymatic Pictet-Spengler Reaction

The hallmark of THIQ biosynthesis is the Pictet-Spengler reaction, an acid-catalyzed condensation between a β-arylethylamine and a carbonyl compound to form the tetrahydroisoquinoline ring.[1][8] In plants, this reaction is catalyzed by enzymes, ensuring strict stereochemical control.[9][10]

For complex benzylisoquinoline alkaloids, the enzyme Norcoclaurine Synthase (NCS) condenses dopamine with 4-hydroxyphenylacetaldehyde.[11][12] For simple 1-methyl-THIQs like salsolidine, the biosynthetic logic points to the condensation of dopamine with acetaldehyde . This reaction forms the 1-methyl-1,2,3,4-tetrahydroisoquinoline scaffold directly.

Tailoring Reactions: O-Methylation

The final structural features of salsolidine, the two methoxy groups at positions 6 and 7, are installed by "tailoring" enzymes. Specifically, S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the transfer of a methyl group to the hydroxyl groups of the catechol ring derived from dopamine.[7][13] Whether these methylation events occur on the dopamine precursor itself or after the Pictet-Spengler condensation can vary between plant species and pathways. However, the presence of 6,7-dimethoxy patterns in numerous related alkaloids suggests a highly evolved and specific enzymatic machinery for this purpose.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route to (S)-salsolidine, highlighting the convergence of primary and secondary metabolism.

Caption: Proposed biosynthetic pathway of (S)-salsolidine from primary metabolites.

Part 3: Regulation of Biosynthesis

The production of specialized metabolites like salsolidine is tightly regulated in plants, often restricted to specific cell types, developmental stages, or in response to environmental stress.[14] This control is primarily exerted at the transcriptional level.

Transcriptional Control: The genes encoding biosynthetic enzymes for a specific pathway are often co-regulated, meaning they are switched on and off together. This is achieved by master regulatory transcription factors (TFs) . In isoquinoline alkaloid biosynthesis, members of the basic helix-loop-helix (bHLH) and WRKY TF families have been identified as key regulators.[15][16] These TFs bind to specific promoter elements of the biosynthetic genes, activating their transcription in a coordinated fashion.

Elicitor-Induced Biosynthesis: Production of alkaloids is frequently a part of the plant's defense response. External stimuli, known as elicitors, such as the plant hormone jasmonate , can trigger a massive upregulation of the entire biosynthetic pathway.[17] This response involves a complex signaling cascade that ultimately leads to the activation of the regulatory TFs. Understanding these regulatory networks is crucial for developing strategies to enhance alkaloid production in plant cell cultures or engineered hosts.

References

- 1. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. egpat.com [egpat.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] The scaffold-forming steps of plant alkaloid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction | UBC Chemistry [chem.ubc.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 14. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

- 15. Isoquinoline alkaloid biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genome-Wide Identification and Analysis of bZIP Transcription Factors in Coptis chinensis Reveals Their Regulatory Roles in Stress Responses [mdpi.com]

- 17. pnas.org [pnas.org]

Introduction: Unveiling the Significance of Salsolidine

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Salsolidine

Salsolidine is a naturally occurring tetrahydroisoquinoline alkaloid, a class of nitrogen-containing organic compounds known for their diverse pharmacological properties[][2]. First isolated in the early 20th century from the plant Salsola richteri by N. A. Proskurnina and A. P. Orekhov, it was initially identified as the levorotatory enantiomer, (-)-salsolidine[3]. Since its discovery, salsolidine has been identified in various other plant species, including cacti[4]. Its significance in the scientific community stems from its biological activity, most notably its function as a stereoselective inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of key neurotransmitters[3][4][5]. This guide provides a detailed exploration of salsolidine's chemical architecture and the profound impact of its three-dimensional arrangement—its stereochemistry—on its biological function, offering a crucial resource for researchers in pharmacology and drug development.

Core Chemical Structure and Nomenclature

The foundational step in understanding salsolidine's function is a thorough analysis of its molecular structure.

Systematic Nomenclature and Molecular Formula

According to the International Union of Pure and Applied Chemistry (IUPAC), salsolidine is systematically named 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline [][2][4]. It is also known by synonyms such as N-Norcarnegine and O-methylsalsoline[][2][4].

The molecular formula for salsolidine is C₁₂H₁₇NO₂ , corresponding to a molecular weight of 207.27 g/mol [][2][6]. This composition includes a bicyclic tetrahydroisoquinoline core, which is the key functional group responsible for its biological activities[]. This core structure consists of a partially hydrogenated isoquinoline ring system featuring a methyl substituent at position 1 and two methoxy groups at positions 6 and 7[2].

Caption: 2D chemical structure of Salsolidine with key functional groups highlighted.

Physicochemical Properties

The physical and chemical properties of salsolidine are fundamental to its handling, formulation, and biological interactions. The free base form is a low-melting solid, while its hydrochloride salt exhibits a significantly higher melting point due to strong ionic interactions[2]. Its solubility profile reflects a molecule with both polar (amine) and nonpolar (bicyclic ring) regions, rendering it soluble in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [][2][6] |

| Molecular Weight | 207.27 g/mol | [][2][6] |

| Melting Point (Free Base) | 47.5-48.5 °C | [2][7] |

| Melting Point (HCl Salt) | 189-192 °C | [2] |

| Boiling Point | 72 °C (at 760 mmHg) | [2] |

| Solubility | Soluble in Ethanol (~30 mg/ml), DMSO (~20 mg/ml), Chloroform (Slightly) | [][2] |

The Critical Role of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is not merely an academic detail but a critical determinant of a drug's biological activity[8]. For salsolidine, this concept is central to its pharmacological profile.

The Chiral Center and Enantiomers

Salsolidine possesses a single stereocenter (or chiral center) at the carbon atom in position 1 (C1) of the tetrahydroisoquinoline ring[2]. A chiral center is a carbon atom bonded to four different groups, which results in the existence of non-superimposable mirror-image forms of the molecule[9][10].

Due to this single chiral center, salsolidine exists as a pair of stereoisomers known as enantiomers [9]. These enantiomers are designated as:

-

(R)-salsolidine

-

(S)-salsolidine

These molecules are identical in their chemical formula and connectivity but differ in the spatial orientation of the groups around the C1 chiral center, much like a left and right hand[2][9]. Depending on its natural source or method of synthesis, salsolidine can be found as a pure (R)- or (S)-enantiomer, or as a 50:50 racemic mixture of both, denoted as (±)-salsolidine[2].

Caption: The enantiomers of salsolidine are non-superimposable mirror images.

Stereoselectivity of Biological Action

The expertise in drug development lies in understanding that enantiomers, despite their physical similarities, can interact differently with chiral biological systems like enzymes and receptors. Salsolidine is a classic example of this stereoselectivity. Its primary pharmacological action, the inhibition of monoamine oxidase A (MAO-A), is highly dependent on its stereochemistry[3][4].

Research has conclusively shown that the (R)-enantiomer of salsolidine is a substantially more potent competitive inhibitor of MAO-A than the (S)-enantiomer [3][5]. This difference is quantified by their inhibition constants (Ki), where a lower value indicates higher potency.

| Enantiomer | Target | Inhibition Constant (Ki) | Potency |

| (R)-Salsolidine | MAO-A | 6 µM | High |

| (S)-Salsolidine | MAO-A | 186 µM | Low |

This ~31-fold difference in potency underscores the critical importance of stereochemistry[2][3]. The specific three-dimensional shape of (R)-salsolidine allows for a much more favorable interaction with the active site of the MAO-A enzyme. This insight is paramount, as it dictates that any therapeutic development targeting MAO-A with salsolidine must focus on the synthesis or isolation of the pure (R)-enantiomer to maximize efficacy and minimize potential off-target effects from the less active (S)-enantiomer.

Experimental Protocols: Synthesis and Enantiomeric Resolution

Synthesizing salsolidine from achiral starting materials typically yields a racemic mixture[11]. Therefore, a crucial step in its pharmacological investigation is the separation, or resolution , of the (R) and (S) enantiomers.

Racemic Synthesis Overview

The synthesis of (±)-salsolidine can be achieved through several established methods. A foundational approach is the Bischler-Napieralski reaction , where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline core. Subsequent N-methylation and reaction with an appropriate aldehyde or ketone forms the final product. More modern approaches, such as the Pomeranz–Fritsch–Bobbitt cyclization, offer alternative routes[3][12][13].

Protocol for Chiral Resolution via Diastereomeric Salt Formation

The most trustworthy and time-tested method for separating enantiomers on a preparative scale is classical resolution[11][14]. This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not[11]. The protocol involves converting the pair of enantiomers into a pair of diastereomers, which can then be separated by physical means like fractional crystallization.

Objective: To separate (±)-salsolidine into its pure (R) and (S) enantiomers.

Principle: The racemic salsolidine (a basic amine) is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms two diastereomeric salts with different solubilities, allowing for their separation.

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve the racemic (±)-salsolidine mixture in a suitable solvent (e.g., ethanol or acetone).

-

Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, dissolved in the same solvent.

-

The reaction will form a mixture of two diastereomeric salts:

-

[(R)-salsolidine•(+)-acid]

-

[(S)-salsolidine•(+)-acid]

-

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.

-

The causality here is the difference in the crystal lattice energy of the diastereomers; the less soluble salt forms a more stable crystal lattice under the given conditions.

-

Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

-

Recrystallize the collected solid one or more times from the same solvent to achieve high diastereomeric purity.

-

-

Regeneration of the Enantiomer:

-

Dissolve the purified diastereomeric salt crystals in water.

-

Add a strong base (e.g., sodium hydroxide or potassium hydroxide solution) to neutralize the chiral acid and deprotonate the salsolidine amine.

-

This will regenerate the free base of the single salsolidine enantiomer, which will often precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., dichloromethane or ether).

-

Isolate the pure enantiomer by filtration or evaporation of the extraction solvent.

-

-

Isolation of the Second Enantiomer:

-

The second enantiomer can be recovered from the mother liquor from Step 2 by repeating the regeneration process (Step 3).

-

-

Purity Analysis:

-

The enantiomeric purity of the separated products must be confirmed using an analytical technique capable of distinguishing between enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry[2].

-

Caption: Workflow for the chiral resolution of racemic salsolidine.

Conclusion

Salsolidine serves as an exemplary case study in medicinal chemistry, illustrating that a molecule's identity is defined by more than just its atomic connectivity. Its structure, centered on a this compound framework, contains a single chiral center at C1. This stereocenter gives rise to (R)- and (S)-enantiomers, which, while physically similar, exhibit markedly different affinities for the enzyme monoamine oxidase A. The significantly greater potency of (R)-salsolidine is a direct consequence of its specific three-dimensional geometry. This profound stereoselectivity mandates that any meaningful research or drug development involving salsolidine must be conducted with enantiomerically pure compounds. The principles and protocols outlined in this guide provide researchers with the foundational knowledge required to appreciate, control, and leverage the critical interplay between chemical structure and stereochemistry in their scientific endeavors.

References

- 2. Buy Salsolidine | 5784-74-7 [smolecule.com]

- 3. Salsolidine | 5784-74-7 | Benchchem [benchchem.com]

- 4. Salsolidine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Salsolidine | C12H17NO2 | CID 164752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. upbio.lookchem.com [upbio.lookchem.com]

- 8. Stereochemistry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Pharmacological Profile of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. This molecule, a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is often investigated in medicinal chemistry. Crucially, its pharmacological activities diverge significantly from its well-known endogenous analogue, salsolinol (the 6,7-dihydroxy variant), due to the presence of dimethoxy substitutions. While salsolinol is primarily recognized as a dopamine-derived neurotoxin implicated in neurodegenerative diseases, this compound and its related structures demonstrate a distinct profile centered on high-affinity binding to sigma-2 (σ₂) receptors and utility as a scaffold for HIV-1 reverse transcriptase inhibitors. This guide elucidates its synthesis, pharmacodynamics, molecular targets, and key experimental protocols, offering a resource for researchers in pharmacology, oncology, and antiviral drug development.

Introduction: Distinguishing a Key Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] This guide focuses specifically on the 6,7-dimethoxy-1-methyl derivative (CAS Number: 5784-74-7).[3][4]

A critical point of clarification is its distinction from salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline). Salsolinol is an endogenous or food-derived compound formed from the condensation of dopamine with acetaldehyde or pyruvic acid.[5][6][7] Its pharmacology is dominated by its role as a dopaminergic neurotoxin, its link to Parkinson's disease, and its involvement in alcohol use disorders.[5][8][9]

In contrast, the substitution of hydroxyl groups with methoxy groups fundamentally alters the molecule's interactions with biological targets. The 6,7-dimethoxy groups are critical for high-affinity binding to specific targets like the sigma-2 receptor, while their removal can abolish this activity.[10] This guide will focus exclusively on the pharmacological profile driven by these methoxy substitutions.

Figure 1: Contrasting pharmacological pathways of Salsolinol and its dimethoxy analogue.

Synthesis and Chemical Properties

The THIQ scaffold is accessible through several established synthetic routes. The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is a cornerstone method for creating this core structure.[1][5] Microwave-assisted protocols have been shown to accelerate this reaction, affording high yields.[1] Other notable methods include the Pomeranz–Fritsch–Bobbitt cyclization.[2][11]

Key Chemical Properties:

-

Molecular Formula: C₁₂H₁₇NO₂[4]

-

Molar Mass: 207.27 g/mol [4]

-

Appearance: Typically a solid, with the hydrochloride salt appearing as a pale yellow solid.[12][13]

Pharmacodynamics: A Profile Defined by Sigma-2 Receptor Affinity

The primary pharmacological characteristic of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives is their function as high-affinity ligands for the sigma-2 (σ₂) receptor.

Primary Molecular Target: Sigma-2 (σ₂) Receptor

The σ₂ receptor is overexpressed in proliferating cancer cells compared to healthy, quiescent cells, making it a valuable biomarker and target for tumor imaging and therapy.[14][15] Derivatives of 6,7-dimethoxy-THIQ have been extensively developed as selective σ₂ receptor ligands.

Studies have synthesized and evaluated series of these compounds, demonstrating excellent binding affinities and high selectivity for the σ₂ receptor over the σ₁ subtype.[14][15] The 6,7-dimethoxy substitutions are crucial for this high-affinity interaction.[10]

| Compound/Derivative | Target | Binding Affinity (Ki) | Selectivity (σ₁/σ₂) | Reference |

| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ₂ Receptor | 0.59 ± 0.02 nM | 82 | --INVALID-LINK--[16] |

| (±)-6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ₂ Receptor | 4.92 ± 0.59 nM | 22 | --INVALID-LINK--[16] |

| Various N-substituted benzamide derivatives | σ₂ Receptor | 5–6 nM | High | --INVALID-LINK--[15] |

Table 1: Representative Binding Affinities of 6,7-Dimethoxy-THIQ Derivatives for Sigma Receptors.

This high affinity and selectivity have positioned these compounds as valuable tools for developing PET radiotracers for imaging σ₂ receptors in the central nervous system and in tumors.[16]

Secondary Target: HIV-1 Reverse Transcriptase

The 6,7-dimethoxy-THIQ scaffold has also been successfully employed as a core structure for designing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.[17] Researchers have designed and synthesized series of these analogues that demonstrate moderate to promising inhibitory activity against the HIV-1 RT enzyme. Docking studies suggest that the 6,7-dimethoxy THIQ moiety establishes critical hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229 in the enzyme's binding pocket.[1]

Other Receptor Interactions

While the dominant activities are at σ₂ and as an RT inhibitor scaffold, related THIQ structures have been explored for other targets. For instance, analogues featuring a 6-methoxy-7-hydroxy-THIQ motif have shown strong, selective affinity for the dopamine D3 receptor.[18] The presence of multiple hydrogen bonds with the phenol moiety of the headgroup and Ser192 is credited for this strong D3 affinity.[18] This underscores the profound impact of substitutions at the 6 and 7 positions on receptor binding profiles.

Experimental Methodologies & Protocols

To facilitate further research, this section details standardized protocols for the characterization of 6,7-dimethoxy-THIQ derivatives.

Protocol: Radioligand Competition Binding Assay for σ₂ Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the σ₂ receptor.

Causality: The principle is competitive inhibition. An unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the affinity constant (Ki).

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize liver or tumor tissue (known to express σ₂ receptors) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

-

Assay Setup: In a 96-well plate, prepare triplicate tubes for three conditions:

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]-DTG in the presence of a masking concentration of a σ₁ selective ligand like (+)-pentazocine) + assay buffer.

-

Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known non-radioactive σ₂ ligand (e.g., haloperidol) to saturate all specific binding sites.

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of the test 6,7-dimethoxy-THIQ derivative.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove residual unbound ligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a radioligand competition binding assay.

Protocol: High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol is for the analytical separation and quantification of THIQ compounds.

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For THIQs, a reverse-phase C18 column is effective. The choice of an electrochemical detector (ED) provides high sensitivity for catechol-containing compounds like salsolinol, while a UV detector is suitable for general aromatic compounds like the dimethoxy variant.

Step-by-Step Methodology:

-

System Setup:

-

HPLC System: A standard HPLC pump, injector, and detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a robust choice.[19]

-

Detector: UV detector set to an appropriate wavelength (e.g., 280 nm) for the aromatic ring, or an electrochemical detector for enhanced sensitivity if applicable.

-

-

Mobile Phase Preparation: Prepare a mobile phase suitable for reverse-phase chromatography. An example is a mixture of an aqueous buffer and an organic solvent. A common mobile phase could be a solution of methanol and sodium phosphate buffer (e.g., 0.1 M NaH₂PO₄, pH adjusted to 3.4) with additives like EDTA and an ion-pairing agent like 1-octanesulfonic acid to improve peak shape.[19]

-

Sample Preparation: Dissolve the synthesized compound or extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

Injection and Elution: Inject a defined volume (e.g., 20 µL) of the sample onto the column. Elute the sample isocratically (constant mobile phase composition) or with a gradient (changing composition) at a constant flow rate (e.g., 0.4-1.0 mL/min).

-

Detection and Quantification: The detector will register a signal as the compound elutes from the column, producing a peak in the chromatogram. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

-

Calibration: To quantify the compound, create a calibration curve by injecting known concentrations of a pure standard and plotting peak area versus concentration. The concentration of the unknown sample can then be determined by interpolation from this curve.

Conclusion and Future Directions

The pharmacological profile of this compound is distinct and compelling. Its high affinity and selectivity for the sigma-2 receptor make it and its derivatives powerful tools for cancer research, both as imaging agents and as scaffolds for novel therapeutics. Furthermore, its demonstrated utility in the design of HIV-1 reverse transcriptase inhibitors opens avenues in antiviral drug discovery. It is imperative that researchers distinguish this synthetic scaffold from the endogenous neurotoxin salsolinol, as their structural differences lead to divergent biological activities. Future research should continue to explore the structure-activity relationships of N-substituted and C1-substituted analogues to optimize affinity and selectivity for the σ₂ receptor and to enhance potency against viral and oncological targets.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salsolinol - Wikipedia [en.wikipedia.org]

- 6. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Salsolinol, Norsalsolinol, and Twenty-one Biogenic Amines Using Micellar Electrokinetic Capillary Chromatography – Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]

- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline - Chempedia - LookChem [lookchem.com]

- 13. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. med.upenn.edu [med.upenn.edu]

- 17. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Salsolidine: From Traditional Ethnobotany to Modern Neuropharmacology - A Technical Guide

Abstract

Salsolidine, a tetrahydroisoquinoline alkaloid, represents a compelling nexus between traditional herbal medicine and contemporary pharmacology. Historically, plants from the genus Salsola, rich in this compound, have been utilized in folk remedies for ailments ranging from hypertension to inflammation.[1][2] Modern scientific inquiry has since elucidated the biochemical underpinnings of these traditional applications, identifying salsolidine as a potent and stereoselective inhibitor of monoamine oxidase A (MAO-A).[3][4][5] This guide provides an in-depth technical exploration of salsolidine, bridging its ethnobotanical origins with its molecular mechanisms of action. We will dissect its pharmacological profile, delineate key experimental protocols for its isolation and analysis, and explore its potential as a scaffold for future drug development, particularly in the realm of neurodegenerative and mood disorders.

Ethnobotanical Heritage and Traditional Applications

The genus Salsola, commonly known as saltwort or Russian thistle, comprises a variety of halophytic plants that are prevalent in arid, semi-arid, and temperate regions across Asia, Africa, and Europe.[2][6] These hardy species have been a cornerstone of traditional medicine for centuries.

Ethnobotanical records indicate the use of Salsola species for a range of therapeutic purposes:

-

Antihypertensive: Several Salsola species have been traditionally used to manage high blood pressure.[1][2] The constituent alkaloid, salsolin, which is closely related to salsolidine, has been noted for its effects on vasoconstriction, resembling the action of papaverine.[7]

-

Anti-inflammatory and Analgesic: Decoctions and extracts have been applied to alleviate inflammation and pain.[1][2]

-

Diuretic: The juice of the fresh plants, such as Salsola kali, is traditionally considered an excellent diuretic.[7]

-

Antimicrobial and Anthelmintic: Certain species like S. somalensis were used to treat skin diseases and tapeworm infestations.[6]

While traditional uses often involved crude extracts of the entire plant or its parts, modern phytochemical analysis has identified salsolidine as a key bioactive constituent responsible for some of these observed effects, particularly those related to the central nervous and cardiovascular systems.

| Plant Genus | Traditional Use | Documented Pharmacological Activity of Genus |

| Salsola spp. | Antihypertensive, Anti-inflammatory, Diuretic, Immunostimulant[1][2] | Analgesic, Antioxidant, Cytotoxic, Hepatoprotective, Neuroprotective[2] |

| Salsola kali | Diuretic, Cathartic, Emmenagogue, Vermifuge[7] | Blood pressure regulation (attributed to salsolin)[7] |

| Salsola somalensis | Hypotensive, Antibacterial, Anticancer, Anthelmintic[6] | Not specified for isolated compounds |

Pharmacological Profile and Mechanism of Action

Salsolidine is chemically classified as a tetrahydroisoquinoline alkaloid, with the IUPAC name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[4][8] Its primary and most well-documented pharmacological action is the inhibition of monoamine oxidase A (MAO-A).[8][]

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[8][] By inhibiting MAO-A, salsolidine prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This modulation of monoaminergic systems is the biochemical basis for its potential antidepressant and neuroprotective effects.[8]

The inhibition is both competitive and stereoselective. The (R)-enantiomer of salsolidine is significantly more potent in its inhibition of MAO-A than the (S)-enantiomer.[3][5]

| Parameter | Value | Source |

| Target | Monoamine Oxidase A (MAO-A) | [3][5] |

| Inhibition Type | Competitive, Stereoselective | [3][5][] |

| Ki ((R)-salsolidine) | 6 µM | [3][4] |

| Ki ((S)-salsolidine) | 186 µM | [3][5] |

Interaction with Dopaminergic Pathways

Salsolidine is structurally related to salsolinol, a condensation product of dopamine and acetaldehyde.[10][11][12] This structural similarity suggests a complex interplay with the dopaminergic system. While salsolinol itself has been investigated for potential neurotoxicity and a role in Parkinson's disease, salsolidine's primary role appears to be the modulation of neurotransmitter levels via MAO-A inhibition.[13][14][15] By preventing dopamine breakdown, salsolidine can elevate dopamine levels, which may have implications for conditions characterized by dopaminergic deficits.[]

Other Potential Activities

Limited studies suggest that salsolidine and extracts from Salsola species may possess other enzymatic inhibitory properties, including weak inhibition of acetylcholinesterase and butyrylcholinesterase, which could be relevant for neurodegenerative diseases like Alzheimer's.[3][5] However, these activities are significantly less potent than its MAO-A inhibition and require further investigation.

Methodologies for Research and Development

Advancing the study of salsolidine from a traditional remedy to a potential therapeutic agent requires robust and reproducible scientific protocols. Here, we detail validated methodologies for its extraction from plant sources and its quantitative analysis.

Experimental Protocol: Extraction and Isolation from Salsola Species

This protocol is adapted from established methods for alkaloid extraction from plant material, specifically targeting salsolidine from plants like Salsola richteri.[16] The principle involves an initial aqueous extraction, followed by ion-exchange chromatography to isolate the alkaloids.

Causality: The choice of an aqueous extraction is based on the salt forms of alkaloids being water-soluble. Cation-exchange chromatography is a highly effective step for purifying positively charged molecules like alkaloids from the complex mixture of neutral or negatively charged plant metabolites. Desorption with an acidified alcohol solution efficiently releases the bound alkaloids for further processing.[16]

Step-by-Step Methodology:

-

Material Preparation: Air-dry and pulverize the plant material (e.g., aerial parts of Salsola richteri).

-

Aqueous Extraction: Macerate the powdered plant material in water to extract water-soluble compounds, including alkaloid salts.

-

Filtration: Filter the aqueous extract to remove solid plant debris.

-

Cation-Exchange Chromatography (Adsorption):

-

Prepare a column with a strong cation-exchange resin (e.g., KU-2).

-

Pass the aqueous extract through the column. The positively charged salsolidine and other alkaloids will bind to the negatively charged resin.

-

Wash the column with deionized water to remove unbound neutral and anionic compounds.

-

-

Desorption:

-

Elute the bound alkaloids from the resin using an alcohol-hydrochloric acid solution (e.g., ethanolic HCl).

-

Heat the elution process to 50-60°C to improve desorption efficiency.[16]

-

-

Neutralization and Concentration:

-

Collect the acidic eluate.

-

Carefully adjust the pH to ~5 with an aqueous alkali solution (e.g., NaOH).

-

Evaporate the solution under reduced pressure to remove the alcohol. This will precipitate sodium chloride, which can be removed by filtration.

-

-

Crystallization:

-

The concentrated aqueous solution now contains the total alkaloid fraction.

-

Allow the solution to cool and stand to induce crystallization of the mixed alkaloids.

-

-

Purification (Separation of Salsoline and Salsolidine):

-

The resulting alkaloid mixture can be further purified and separated into individual components like salsoline and salsolidine using known methods such as fractional crystallization or preparative chromatography.[16]

-

Experimental Protocol: Quantitative Analysis by RP-HPLC

To accurately quantify salsolidine in extracts or formulations, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. This protocol provides a general framework; specific parameters may require optimization based on the sample matrix.

Causality: RP-HPLC with a C18 column is the method of choice due to its ability to effectively separate moderately polar compounds like salsolidine from a complex mixture. UV detection is suitable, although the lack of extensive conjugation in salsolidine's structure means detection is typically performed at lower wavelengths (~205 nm). An isocratic mobile phase of methanol and a buffer provides consistent and reproducible elution.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of pure salsolidine standard (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve the plant extract or isolated compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of methanol and a phosphate buffer (e.g., 75:25 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Quantify the amount of salsolidine in the samples by interpolating their peak areas from the linear regression equation of the standard curve.

-

-